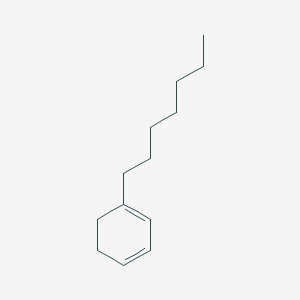
1-Heptylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptylcyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with a heptyl group. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity. The presence of the heptyl group adds to its hydrophobic nature, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with heptyl halides under basic conditions. Another method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with cyclohexa-1,3-diene to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors is also common to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexadienes
Aplicaciones Científicas De Investigación
1-Heptylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Heptylcyclohexa-1,3-diene involves its interaction with various molecular targets. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial in forming cyclic compounds. The heptyl group influences the compound’s hydrophobic interactions, affecting its solubility and reactivity in different environments.
Comparación Con Compuestos Similares
Cyclohexa-1,3-diene: A simpler analog without the heptyl group.
1,4-Cyclohexadiene: An isomer with different double bond positions.
Heptylbenzene: A similar compound with a benzene ring instead of a cyclohexadiene ring.
Uniqueness: 1-Heptylcyclohexa-1,3-diene is unique due to the combination of the conjugated diene system and the heptyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
61215-71-2 |
|---|---|
Fórmula molecular |
C13H22 |
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
1-heptylcyclohexa-1,3-diene |
InChI |
InChI=1S/C13H22/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8,11H,2-5,7,9-10,12H2,1H3 |
Clave InChI |
LXVXYFGIPDWFHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


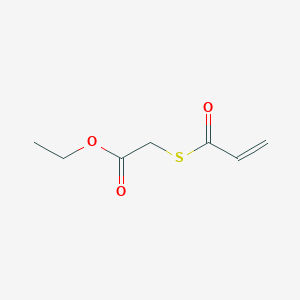
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
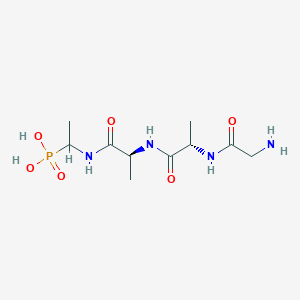
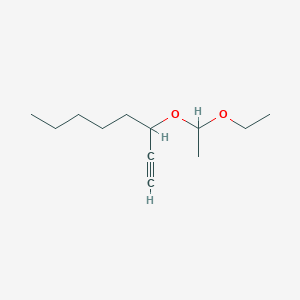


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)


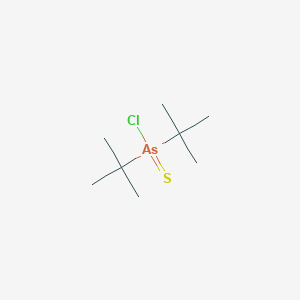

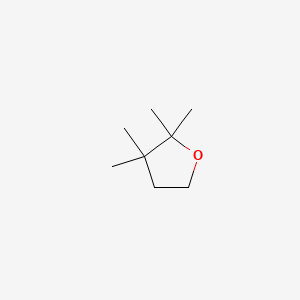
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)
